molecular formula C13H8Cl3NO B11177142 3,4-dichloro-N-(4-chlorophenyl)benzamide CAS No. 2448-04-6

3,4-dichloro-N-(4-chlorophenyl)benzamide

Cat. No.: B11177142
CAS No.: 2448-04-6
M. Wt: 300.6 g/mol
InChI Key: DGFHQFZPMKCRIS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-chlorophenyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of three chlorine atoms attached to the benzene rings and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-chlorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C). The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,4-dichloro-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4-dichloro-N-(4-chlorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its derivatives are explored for their efficacy and safety in clinical trials .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis pathways .

Comparison with Similar Compounds

Comparison: 3,4-dichloro-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

CAS No.

2448-04-6

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

3,4-dichloro-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-2-4-10(5-3-9)17-13(18)8-1-6-11(15)12(16)7-8/h1-7H,(H,17,18)

InChI Key

DGFHQFZPMKCRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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